![molecular formula C36H44N4O6 B10852471 4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid](/img/structure/B10852471.png)
4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PD-138916 is a compound of interest in various scientific fields due to its unique chemical properties and potential applications. It is known for its role in catalysis and its potential use in biomedical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of PD-138916 typically involves the use of palladium precursors. One common method is chemical reduction, where palladium precursors such as palladium chloride are reduced using a suitable reducing agent. The reaction conditions often include a controlled temperature and pH to ensure the proper formation of the compound .
Industrial Production Methods
In industrial settings, the production of PD-138916 may involve large-scale chemical reduction processes. The use of deposition-precipitation and impregnation methods are also common. These methods help in achieving high dispersion of palladium on a suitable support material, enhancing the catalytic properties of the compound .
Chemical Reactions Analysis
Types of Reactions
PD-138916 undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form palladium oxides.
Reduction: The compound can be reduced back to its metallic form using reducing agents.
Substitution: PD-138916 can participate in substitution reactions where ligands attached to the palladium are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions involving PD-138916 include hydrogen gas for reduction reactions and oxygen or other oxidizing agents for oxidation reactions. The reaction conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway .
Major Products
The major products formed from reactions involving PD-138916 depend on the specific reaction conditions. For example, oxidation reactions may produce palladium oxides, while reduction reactions typically yield metallic palladium .
Scientific Research Applications
PD-138916 has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and carbon-carbon coupling reactions.
Medicine: PD-138916 is being explored for its potential use in drug delivery systems and as a therapeutic agent in cancer treatment.
Mechanism of Action
The mechanism of action of PD-138916 involves its ability to interact with various molecular targets. In catalytic processes, the compound facilitates the breaking and forming of chemical bonds, thereby accelerating the reaction rate. In biological systems, PD-138916 can interact with cellular components, leading to changes in cellular functions and signaling pathways .
Comparison with Similar Compounds
PD-138916 can be compared with other palladium-based compounds such as palladium chloride and palladium acetate. While these compounds share similar catalytic properties, PD-138916 is unique in its ability to achieve high dispersion on support materials, enhancing its catalytic efficiency. Other similar compounds include platinum-based catalysts, which also exhibit high catalytic activity but differ in their specific applications and reaction conditions .
Properties
Molecular Formula |
C36H44N4O6 |
|---|---|
Molecular Weight |
628.8 g/mol |
IUPAC Name |
4-[[(2R)-2-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-3-phenylpropyl]amino]-4-oxobutanoic acid |
InChI |
InChI=1S/C36H44N4O6/c1-36(19-27-20-37-30-10-6-5-9-29(27)30,40-35(45)46-33-25-14-23-13-24(16-25)17-26(33)15-23)34(44)39-28(18-22-7-3-2-4-8-22)21-38-31(41)11-12-32(42)43/h2-10,20,23-26,28,33,37H,11-19,21H2,1H3,(H,38,41)(H,39,44)(H,40,45)(H,42,43)/t23?,24?,25?,26?,28-,33?,36-/m1/s1 |
InChI Key |
HAQJDPAHYIINDW-YUUWEXFGSA-N |
Isomeric SMILES |
C[C@@](CC1=CNC2=CC=CC=C21)(C(=O)N[C@H](CC3=CC=CC=C3)CNC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Canonical SMILES |
CC(CC1=CNC2=CC=CC=C21)(C(=O)NC(CC3=CC=CC=C3)CNC(=O)CCC(=O)O)NC(=O)OC4C5CC6CC(C5)CC4C6 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


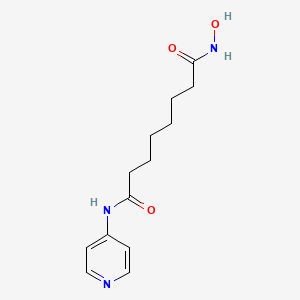
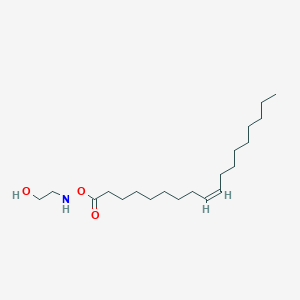
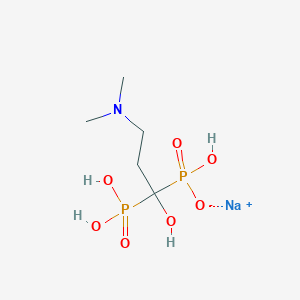
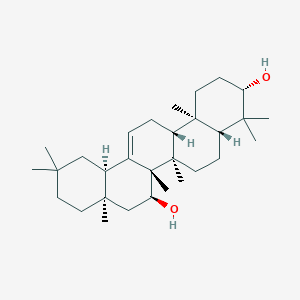
![N,N-dimethyl-4-[(1-methyl-6-nitro-2-phenylpyrazolo[1,5-a]indol-1-ium-4-ylidene)methyl]aniline;trifluoromethanesulfonate](/img/structure/B10852418.png)
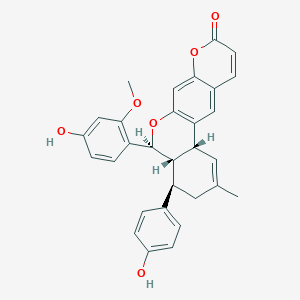

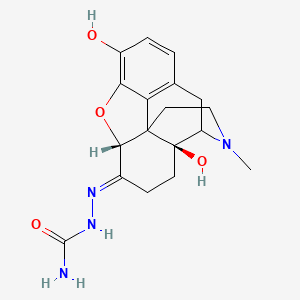
![(Z,4E)-N-[(E)-3-[(4S,5R,6S,8R,9Z,11E)-5,17-dihydroxy-2-oxo-3,7-dioxatricyclo[11.4.0.06,8]heptadeca-1(13),9,11,14,16-pentaen-4-yl]prop-2-enyl]-4-methoxyiminobut-2-enamide](/img/structure/B10852438.png)
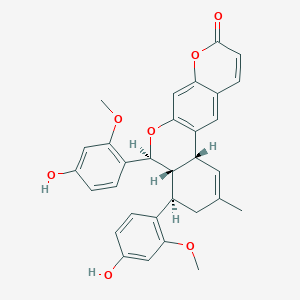
![N-{2-[2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-1-phenyl-ethyl}-succinamic acid](/img/structure/B10852450.png)
![N-{(R)-2-[(S)-2-(Adamantan-2-yloxycarbonylamino)-3-(1H-indol-3-yl)-2-methyl-propionylamino]-3-phenyl-propyl}-succinamic acid](/img/structure/B10852455.png)
![1-[2-((S)-4-Phenyl-cyclohex-3-enyl)-ethyl]-4-pyridin-2-yl-piperazine](/img/structure/B10852469.png)

